4-Bromo-2-hydroxybenzoic Acid

Descripción general

Descripción

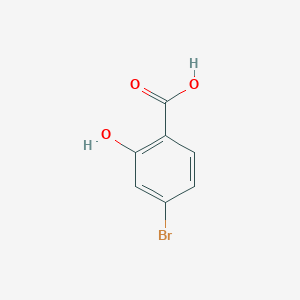

4-Bromo-2-hydroxybenzoic acid, also known as 4-bromosalicylic acid, is an organic compound with the molecular formula C7H5BrO3. It is a derivative of salicylic acid, where a bromine atom is substituted at the fourth position of the benzene ring. This compound is a solid at room temperature and is known for its stability under normal conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxybenzoic acid can be synthesized through several methods. One common method involves the bromination of salicylic acid. The reaction typically uses bromine in the presence of a solvent like acetic acid. The reaction mixture is maintained at a controlled temperature to ensure the selective bromination at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of bromine and copper (II) bromide as catalysts. The reaction is carried out in a solvent such as acetonitrile under nitrogen atmosphere. The reaction mixture is cooled to 0°C, and the precursor is added portion-wise. The organic extracts are then washed, dried, and concentrated to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anti-scorch Agent

One of the primary applications of 4-bromo-2-hydroxybenzoic acid is as an anti-scorch agent in rubber production. It helps prevent premature vulcanization during the processing of rubber, thereby enhancing the quality and durability of rubber products .

1.2 Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it is utilized in the development of SGLT2 inhibitors , which are promising therapeutic agents for diabetes management. The compound's role as a precursor allows for the efficient production of these critical medications .

Material Science Applications

2.1 Ultraviolet Absorbers

In the field of materials science, this compound is employed in the production of ultraviolet (UV) absorbers . These compounds are essential in protecting materials from UV radiation degradation, thereby extending their lifespan and maintaining their physical properties .

2.2 Foaming Agents

The compound is also used as an intermediate in the manufacturing of foaming agents , which find applications in various industries including packaging and construction. These foaming agents contribute to lightweight materials that possess good insulation properties .

Biological Research Applications

3.1 Antimicrobial Properties

Research indicates that derivatives of salicylic acid, including this compound, exhibit significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in developing antimicrobial agents .

3.2 Crystal Structure Studies

The crystal structure of this compound has been extensively studied to understand its molecular interactions and stability. The compound forms hydrogen bonds that contribute to its structural integrity, which is crucial for its functionality in various applications .

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent study highlighted the industrial-scale synthesis of SGLT2 inhibitors using this compound as an intermediate. The process demonstrated a high yield and cost-effectiveness, showcasing the compound's significance in pharmaceutical manufacturing .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, this compound was tested against several pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting potential for development into a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 4-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom enhances its reactivity, making it a valuable compound in various biochemical pathways .

Comparación Con Compuestos Similares

- 4-Chloro-2-hydroxybenzoic acid

- 4-Fluoro-2-hydroxybenzoic acid

- 4-Iodo-2-hydroxybenzoic acid

Comparison: 4-Bromo-2-hydroxybenzoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and stability compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives might not be as effective .

Actividad Biológica

4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0) is a derivative of salicylic acid, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H5BrO3

- Molecular Weight : 217.02 g/mol

- Log P (octanol-water partition coefficient) : 1.87, indicating moderate lipophilicity.

- Solubility : It is soluble in organic solvents and shows limited solubility in water.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives of salicylic acid exhibit significant antimicrobial properties. For instance, this compound has demonstrated activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

- Antifungal Properties : The compound has been identified as an effective antifungal agent against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Its efficacy is linked to its ability to inhibit fungal growth through disruption of cell wall synthesis .

- Anti-inflammatory Effects : Similar to other salicylic acid derivatives, this compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and inhibiting cyclooxygenase enzymes .

Antimicrobial Studies

Recent research highlighted the compound's potential as an antimicrobial agent. In vitro studies reported minimum inhibitory concentrations (MIC) for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 10 |

| Candida albicans | 20 |

These results indicate that this compound could be a candidate for developing new antimicrobial therapies .

Antifungal Activity

The antifungal efficacy was further demonstrated in a study where the compound inhibited the growth of several phytopathogenic fungi at concentrations ranging from 50 to 100 µg/mL. The mechanism is believed to involve the disruption of fungal cell wall integrity .

Case Studies

- Case Study on Antimicrobial Efficacy : A laboratory evaluation showed that the application of this compound on infected plant tissues resulted in a significant reduction in fungal load, suggesting its potential use as a biopesticide in agricultural practices.

- Clinical Relevance : In a controlled trial involving healthy subjects consuming organic diets rich in phenolic compounds, an increase in urinary excretion of metabolites related to this compound was observed, indicating its bioavailability and potential health benefits .

Propiedades

IUPAC Name |

4-bromo-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAKLZKQJDBBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296399 | |

| Record name | 4-Bromo-2-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-28-0 | |

| Record name | 1666-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-hydroxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 4-Bromo-2-hydroxybenzoic Acid and how does it impact its interactions?

A1: this compound crystallizes with a dihedral angle of 4.8° between the aromatic ring and the carboxylic acid group []. This conformation allows for an intramolecular O—H⋯O hydrogen bond, forming an S(6) ring motif. Furthermore, the carboxylic acid groups engage in inversion dimerization through pairs of O—H⋯O hydrogen bonds, generating R22(8) loops within the crystal lattice. Interestingly, short Br⋯Br contacts (3.4442 Å) exist between molecules of adjacent dimers, contributing to the overall one-dimensional architecture of the crystal structure [].

Q2: What are the potential applications of this compound derivatives in medicinal chemistry?

A2: this compound serves as a versatile starting material for synthesizing various biologically active compounds. Researchers have successfully synthesized pyrrole and pyrrolidine derivatives by reacting this compound hydrazide with aromatic aldehydes, followed by cyclocondensation with maleic or succinic anhydride []. These newly synthesized compounds exhibited promising antibacterial and antifungal activities in vitro [], highlighting their potential for developing novel therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.